N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a dimethylamino group, a hydroxyethyl group, and a methylbenzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the reaction of 4-dimethylaminobenzaldehyde with an appropriate hydroxyethylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. Finally, the amine is sulfonated with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Solvent recycling and purification steps are also integrated to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines, alcohols, and thiols under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
Medically, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form strong covalent bonds with active sites of enzymes, inhibiting their activity. The hydroxyethyl group can enhance solubility and facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring.
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, solubility, and overall effectiveness in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13-4-10-16(11-5-13)23(21,22)18-12-17(20)14-6-8-15(9-7-14)19(2)3/h4-11,17-18,20H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVSWOSJGNRWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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